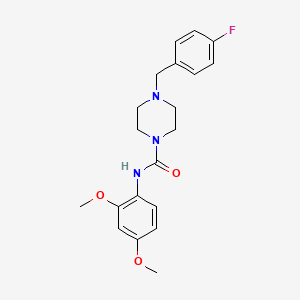

![molecular formula C18H17N3O3 B5408843 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5408843.png)

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide, also known as Furosemide, is a potent diuretic drug used to treat hypertension and edema. It was first synthesized in 1962 and has since been widely used in the medical field.

Mechanism of Action

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidneys. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis. This compound also has vasodilatory effects, which can help to reduce blood pressure.

Biochemical and Physiological Effects

This compound has several biochemical and physiological effects. It can cause electrolyte imbalances, such as hypokalemia, hyponatremia, and hypocalcemia. This compound can also cause dehydration and volume depletion, which can lead to orthostatic hypotension. In addition, this compound can cause metabolic alkalosis due to increased excretion of hydrogen ions.

Advantages and Limitations for Lab Experiments

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying renal physiology. This compound can also be used to induce diuresis in animal models, which can be useful for studying the effects of dehydration and volume depletion.

However, there are also limitations to using this compound in lab experiments. This compound can cause electrolyte imbalances and metabolic alkalosis, which can affect experimental outcomes. In addition, this compound has a short half-life, which can make it difficult to maintain a consistent level of diuresis in animal models.

Future Directions

There are several future directions for research on 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide. One area of interest is the potential use of this compound in treating acute lung injury and acute kidney injury. This compound has been shown to have anti-inflammatory effects, which may be beneficial in these conditions.

Another area of interest is the development of new diuretic drugs that are more effective and have fewer side effects than this compound. Researchers are also studying the role of this compound in the treatment of cerebral edema and other neurological conditions.

Conclusion

This compound is a potent diuretic drug that has been widely used in the medical field for over 50 years. It has a known mechanism of action and has been extensively studied for its use in treating hypertension, congestive heart failure, and edema. This compound has several advantages for lab experiments, but also has limitations due to its potential side effects. Future research on this compound is focused on its potential use in treating acute lung injury, acute kidney injury, and neurological conditions, as well as the development of new diuretic drugs.

Synthesis Methods

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide can be synthesized through a series of chemical reactions. The starting material is 2-amino-5-chloro-1,3,4-thiadiazole, which is reacted with ethyl oxalyl chloride to form the corresponding oxalyl chloride derivative. This derivative is then reacted with 2-furylacetonitrile to obtain 2-(2-furyl)-3-amino-5-chloro-1,3,4-thiadiazole. The final step involves reacting 2-(2-furyl)-3-amino-5-chloro-1,3,4-thiadiazole with N-(1-phenylethyl)acetamide to form this compound.

Scientific Research Applications

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide has been extensively studied in the medical field due to its diuretic properties. It is used to treat hypertension, congestive heart failure, and edema associated with kidney or liver disease. This compound has also been studied for its potential use in treating acute lung injury, acute kidney injury, and cerebral edema.

Properties

IUPAC Name |

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-13(14-6-3-2-4-7-14)19-17(22)12-21-18(23)10-9-15(20-21)16-8-5-11-24-16/h2-11,13H,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYKQQWZNHAGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408763.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B5408771.png)

![5-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5408782.png)

![(3R*,4R*)-1-(4-amino-5-methyl-2-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5408786.png)

![1-isobutyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one (1-isobutyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B5408794.png)

![N-allyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5408808.png)

![N,N,4-trimethyl-3-(2-{[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5408816.png)

![7-(2,3-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5408826.png)

![N-(2,4-difluorophenyl)-N'-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5408838.png)

![3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5408844.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5408852.png)